
Methyl-4-Propoxybenzoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to methyl 4-propoxybenzoate, such as methyl 4-hydroxybenzoate, involves intricate chemical processes. For example, a study describes the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines to synthesize various derivatives (Gabriele et al., 2006). Such methodologies can be adapted for the synthesis of methyl 4-propoxybenzoate, highlighting the role of palladium-catalyzed reactions in forming complex organic structures.
Molecular Structure Analysis
The molecular structure of related compounds, like methyl 4-hydroxybenzoate, has been extensively studied, providing insights into their chemical behavior. Single crystal X-ray diffraction and Hirshfeld surface analysis offer detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds (Sharfalddin et al., 2020).
Chemical Reactions and Properties
Methyl 4-propoxybenzoate participates in various chemical reactions, leveraging its ester functional group. Esterification and hydrolysis are common reactions involving benzoates, where the choice of catalysts and reaction conditions can significantly influence the outcomes (Derkach et al., 2014). These reactions are fundamental for modifying the chemical structure and obtaining desired products with specific properties.
Physical Properties Analysis
The physical properties of methyl 4-propoxybenzoate and similar compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular geometry and intermolecular forces. Studies on polymorphic forms of methyl paraben, for instance, reveal the impact of crystal packing on melting points and stability, offering parallels to the physical behavior of methyl 4-propoxybenzoate (Gelbrich et al., 2013).
Wissenschaftliche Forschungsanwendungen
Kristallstruktur-Analyse
Methyl-4-Propoxybenzoat: wurde in der Untersuchung nicht-kovalenter Wechselwirkungen innerhalb von Kristallstrukturen verwendet. Diese Wechselwirkungen sind entscheidend für das Verständnis der Stabilität und Bildung von Kristallen, was für die Entwicklung neuer Materialien und Medikamente von grundlegender Bedeutung ist .
Supramolekulare Chemie
Die Fähigkeit der Verbindung, nicht-kovalente Bindungen einzugehen, macht sie zu einem Kandidaten für die Forschung in der supramolekularen Chemie. Dieses Feld erforscht die Anordnung von Molekülen zu komplexen Strukturen, die biologische Systeme imitieren und zur Schaffung neuer Materialien führen können .
Organische Synthese
Als Ester der Benzoesäure kann This compound ein Vorläufer oder ein Zwischenprodukt bei der Synthese komplexer organischer Verbindungen sein. Seine Eigenschaften ermöglichen seinen Einsatz in verschiedenen organischen Reaktionen und tragen zur Synthese von Pharmazeutika und anderen organischen Materialien bei .
Photopolymerisation
Diese Verbindung könnte Anwendungen im Bereich der Photopolymerisation finden, wo sie verwendet werden könnte, um komplizierte Polymerstrukturen zu erzeugen. Solche Strukturen haben Auswirkungen auf die Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften .
Flüssigkristallforschung
This compound: könnte an der Entwicklung von Flüssigkristallanzeigen (LCDs) beteiligt sein. Die strukturellen Eigenschaften der Verbindung können das Verhalten von Flüssigkristallen beeinflussen, die für die Funktion von LCDs unerlässlich sind .
Studien zu antimikrobiellen Wirkstoffen
Derivate von This compound, wie z. B. Methylparaben, sind für ihre antimikrobiellen Eigenschaften bekannt. Die Forschung an dieser Verbindung könnte zur Entwicklung neuer Konservierungsstoffe für Kosmetika und Lebensmittel führen .
Wasserstoffbrückenbindungsforschung
Das Potenzial der Verbindung, Wasserstoffbrückenbindungen zu bilden, kann in verschiedenen wissenschaftlichen Anwendungen untersucht werden, einschließlich der Untersuchung molekularer Wechselwirkungen in biologischen Systemen und der Entwicklung neuer Medikamente .
Studien zu π-Stacking-Wechselwirkungen
This compound: kann an π-Stacking-Wechselwirkungen teilnehmen, die für die Untersuchung der molekularen Elektronik und die Entwicklung organischer Halbleiter von Bedeutung sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 4-propoxybenzoate is a benzoate compound . Benzoate compounds are known to act as local anesthetics . The primary targets of these compounds are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses .
Mode of Action
Local anesthetics like Methyl 4-propoxybenzoate bind to specific parts of the sodium ion (Na+) channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that the compound is involved in the process of local anesthesia, which involves the inhibition of sodium ion channels on nerve membranes . This inhibition disrupts the normal flow of sodium ions, which is essential for the conduction of nerve impulses .
Pharmacokinetics
Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been studied . MDHB exhibits fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . It is rapidly distributed to all organs, including the brain . These properties may provide some insight into the pharmacokinetics of Methyl 4-propoxybenzoate, but direct studies on this compound are needed for accurate information.
Result of Action
The primary result of the action of Methyl 4-propoxybenzoate is local anesthesia . By blocking the conduction of nerve impulses, it causes a loss of sensation in the area where it is applied . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .
Eigenschaften
IUPAC Name |
methyl 4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOTVVQIIASDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342084 | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115478-59-6 | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115478-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-propoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



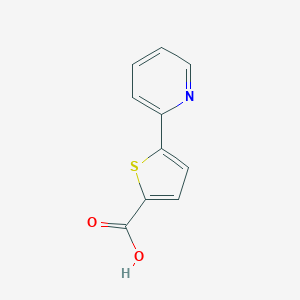

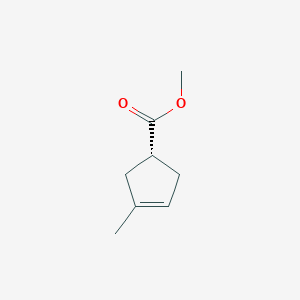
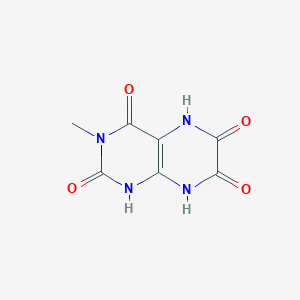



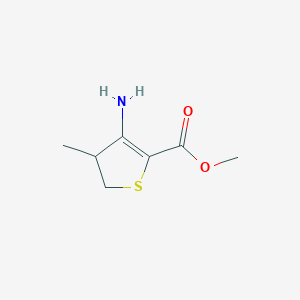

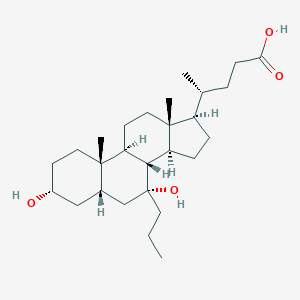
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)


